molecular formula C24H26N2O5S B3709522 N~2~-(2,5-dimethoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2,5-dimethoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3709522
M. Wt: 454.5 g/mol
InChI Key: WFZNGYLFGCCILI-UHFFFAOYSA-N
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Description

“N~2~-(2,5-dimethoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide” is a complex organic compound. It contains a glycinamide group (a derivative of the simplest amino acid, glycine), which is substituted with various aromatic groups. These include a 2,5-dimethoxyphenyl group, a 2-methylbenzyl group, and a phenylsulfonyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the glycinamide backbone, followed by various substitution reactions to attach the aromatic groups. The exact synthesis route would depend on the specific reactivity of the starting materials and intermediates .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a variety of functional groups. The 2,5-dimethoxyphenyl and 2-methylbenzyl groups would likely contribute to the compound’s overall hydrophobicity, while the phenylsulfonyl group could potentially introduce some polarity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating methoxy groups on the 2,5-dimethoxyphenyl ring, the electron-donating methyl group on the 2-methylbenzyl ring, and the electron-withdrawing sulfonyl group on the phenylsulfonyl ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. It would likely be solid at room temperature, and its solubility would depend on the balance of hydrophobic and polar groups in its structure .

Mechanism of Action

The mechanism of action of this compound is not clear without more specific information. It could potentially interact with biological targets through its aromatic rings or its amide group, but this would depend on the specific context .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its reactivity, studying its interactions with biological targets, and exploring its potential uses in fields like medicinal chemistry .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-[(2-methylphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-18-9-7-8-10-19(18)16-25-24(27)17-26(32(28,29)21-11-5-4-6-12-21)22-15-20(30-2)13-14-23(22)31-3/h4-15H,16-17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZNGYLFGCCILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)CN(C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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